molecular formula C17H20FN3OS B2416972 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1286709-84-9

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2416972
CAS No.: 1286709-84-9
M. Wt: 333.43
InChI Key: QRBQBFPRBVMSSX-UHFFFAOYSA-N
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Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a fluorophenyl thioether moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the piperidine ring can be formed via the hydrogenation of pyridine. The final step involves the coupling of these intermediates with 4-fluorophenyl thioether under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylpiperidin-1-yl)-2-(phenylthio)ethanone
  • 1-(4-(Methylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone

Uniqueness

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone stands out due to its combination of a pyrazole ring and a fluorophenyl thioether moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-15-2-4-16(5-3-15)23-13-17(22)20-10-6-14(7-11-20)12-21-9-1-8-19-21/h1-5,8-9,14H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQBFPRBVMSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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